![molecular formula C13H10BrClO B6333467 2-(Benzyloxy)-1-bromo-3-chlorobenzene CAS No. 2244107-77-3](/img/structure/B6333467.png)
2-(Benzyloxy)-1-bromo-3-chlorobenzene
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Description
2-(Benzyloxy)-1-bromo-3-chlorobenzene, also known as 2-Bromo-3-chloro-1-benzyloxybenzene, is an organic compound belonging to the class of benzene derivatives. This compound is an important intermediate in organic synthesis, as it can be used in various reactions including Friedel-Crafts alkylation, Grignard reaction, and Wittig reaction. The compound is also used in the syntheses of a variety of pharmaceuticals and agrochemicals.
Scientific Research Applications
Benzyl Ether Synthesis
2-(Benzyloxy)-1-bromo-3-chlorobenzene serves as a valuable precursor for the synthesis of benzyl ethers. These ethers find applications in organic synthesis, drug development, and natural product chemistry. The compound can be used as a benzylating agent to protect alcohol functionalities under mild conditions .
Sequential Polypeptide Preparation
In peptide chemistry, 2-(Benzyloxy)-1-bromo-3-chlorobenzene plays a role in the preparation of sequential polypeptides. By incorporating this compound, researchers can selectively modify amino acid side chains during peptide assembly. Sequential polypeptides have applications in drug delivery, biomaterials, and bioconjugation .
Multidentate Chelating Ligands
The compound can be employed in the synthesis of multidentate chelating ligands. These ligands coordinate with metal ions, forming stable complexes. Such ligands are essential in catalysis, metal extraction, and environmental remediation. Researchers can tailor ligand properties by functionalizing 2-(Benzyloxy)-1-bromo-3-chlorobenzene .
Benzopyran-Annulated Pyrazoles
A one-pot method utilizes 2-(Benzyloxy)-1-bromo-3-chlorobenzene to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles. These heterocyclic compounds exhibit diverse biological activities and are of interest in drug discovery. The method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones under microwave irradiation .
properties
IUPAC Name |
1-bromo-3-chloro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOLEIWRMHMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-3-chlorobenzene |
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